molecular formula C19H19ClN4O B5991254 2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B5991254
M. Wt: 354.8 g/mol
InChI Key: NZSQVDYHLOAUTF-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the quinazolinone intermediate with 1-(4-chlorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: The quinazolinone core can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Cetirizine is an antihistamine with a similar piperazine structure but different pharmacological properties.

    Fluoroquinolones: These antibiotics share the quinazolinone core but have different substituents and biological activities.

    Triazolopyridazines: These compounds have a similar bicyclic structure but differ in their chemical reactivity and applications.

Uniqueness

2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is unique due to its specific combination of the quinazolinone core and the 4-chlorophenyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-21-17-4-2-1-3-16(17)19(25)22-18/h1-8H,9-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQVDYHLOAUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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